molecular formula C7H9BrN2O B3092745 2-[(3-Bromopyridin-2-yl)amino]ethanol CAS No. 1234622-99-1

2-[(3-Bromopyridin-2-yl)amino]ethanol

Cat. No.: B3092745
CAS No.: 1234622-99-1
M. Wt: 217.06
InChI Key: CXJLBUBYEVDLGQ-UHFFFAOYSA-N
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Description

2-[(3-Bromopyridin-2-yl)amino]ethanol is an organobromide compound featuring a pyridine ring substituted with a bromine atom at the 3-position and an ethanolamine group at the 2-position. The ethanolamine moiety (-NH-CH2CH2OH) confers polarity and hydrogen-bonding capabilities, while the bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in organic synthesis and pharmaceutical research. It is listed under CAS 1234622-99-1 and is available at 98% purity, though commercial availability has been discontinued .

Properties

IUPAC Name

2-[(3-bromopyridin-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-6-2-1-3-9-7(6)10-4-5-11/h1-3,11H,4-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJLBUBYEVDLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromopyridin-2-yl)amino]ethanol typically involves the bromination of 2-aminopyridine followed by subsequent reactions to introduce the ethanol group. One common method involves the bromination of 2-aminopyridine using bromine in acetic acid, followed by neutralization and purification steps . The resulting 3-bromo-2-aminopyridine can then be reacted with ethylene oxide under basic conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromopyridin-2-yl)amino]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding alcohols, aldehydes, acids, or amines .

Mechanism of Action

The mechanism of action of 2-[(3-Bromopyridin-2-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the aminoethanol group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Functional Groups Bromine Position Purity (%) Key Properties/Applications
This compound 1234622-99-1 Ethanolamine, Br 3 98 Polar, H-bond donor, synthesis intermediate
Ethyl 2-(3-Bromopyridin-2-yl)acetate 197376-41-3 Ester, Br 3 N/A Lipophilic, stable ester
2-[(5-Bromopyridin-2-yl)methylamino]ethanol 149806-47-3 Methylaminoethanol, Br 5 100 Sterically hindered, electrophilic
3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one N/A Pyranone, benzoyl, ethanolamine N/A N/A Rigid heterocycle, bioactive

Biological Activity

Overview

2-[(3-Bromopyridin-2-yl)amino]ethanol is a chemical compound with the molecular formula C7_7H9_9BrN2_2O and a molecular weight of 217.07 g/mol. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. The brominated pyridine structure contributes to its unique reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The bromine atom and the aminoethanol moiety are crucial in modulating these interactions, potentially leading to activation or inhibition of signaling pathways within cells.

Target Interactions

Research indicates that compounds similar to this compound may target various molecular pathways, which can result in different biological outcomes, such as:

  • Antimicrobial Activity : The compound has been studied for its effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary studies suggest it may inhibit tumor cell proliferation.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated through Minimum Inhibitory Concentration (MIC) assays against various microbial strains. The following table summarizes the antimicrobial activity observed:

Microbial StrainMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048
Staphylococcus aureus0.0098

These results indicate that the compound exhibits potent activity against a range of pathogenic microorganisms, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. A notable study reported that this compound reduced cell viability in human cancer cell lines, with IC50_{50} values indicating significant cytotoxicity:

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These findings support the hypothesis that this compound may serve as a lead structure for developing new anticancer therapies .

Case Studies

Several case studies have explored the biological activity of brominated pyridine derivatives, including this compound:

  • Study on Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial properties of various brominated pyridine derivatives, finding that those with specific substitutions exhibited enhanced activity against resistant strains of bacteria .
  • Anticancer Screening : Research involving a series of pyridine derivatives demonstrated that modifications in the bromine substituent significantly influenced anticancer activity, suggesting a structure-activity relationship that could be exploited for drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Bromopyridin-2-yl)amino]ethanol
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